6-Benzyloxy-5-methoxyindole 6-Benzyloxy-5-methoxyindole
Brand Name: Vulcanchem
CAS No.: 2426-59-7
VCID: VC0018216
InChI: InChI=1S/C16H15NO2/c1-18-15-9-13-7-8-17-14(13)10-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3
SMILES: COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol

6-Benzyloxy-5-methoxyindole

CAS No.: 2426-59-7

VCID: VC0018216

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyloxy-5-methoxyindole - 2426-59-7

Description

6-Benzyloxy-5-methoxyindole is an indole derivative with a benzyloxy group at the 6-position and a methoxy group at the 5-position. It has the molecular formula C16H15NO2C_{16}H_{15}NO_{2} and a molecular weight of approximately 253.29 g/mol . It is also known by other names, including 6-(Benzyloxy)-5-methoxy-1H-indole, 5-methoxy-6-phenylmethoxy-1H-indole, and 1H-Indole, 5-methoxy-6-(phenylmethoxy)- . The compound has gained attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. It is used as a building block in the synthesis of more complex organic molecules and is investigated for its role in drug development, particularly as a precursor for pharmacologically active compounds.

The synthesis of 6-Benzyloxy-5-methoxyindole typically involves the protection of the hydroxyl group of 5-methoxyindole followed by benzylation. A common method includes the use of benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide, with the reaction carried out under reflux conditions to ensure complete conversion. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form corresponding quinones, reduced to form different hydrogenated derivatives, and undergo nucleophilic substitution reactions, particularly at the benzyl group.

One similar compound is 5-Benzyloxy-6-methoxyindole, which has a different substitution pattern on the indole ring that can influence its reactivity and biological activity. Compared to 6-Benzyloxy-5-methoxyindole, it has different electronic and steric properties, which can lead to variations in its chemical behavior and applications. Another related compound is 6-Benzyloxy-5-Methoxyindole-2-carboxylic Acid .

CAS No. 2426-59-7
Product Name 6-Benzyloxy-5-methoxyindole
Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
IUPAC Name 5-methoxy-6-phenylmethoxy-1H-indole
Standard InChI InChI=1S/C16H15NO2/c1-18-15-9-13-7-8-17-14(13)10-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3
Standard InChIKey YPRAMYRRNNYGSE-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3
Canonical SMILES COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3
Synonyms 5-Methoxy-6-(phenylmethoxy)-1H-indole; NSC 92528;
PubChem Compound 17051
Last Modified Sep 14 2023

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